molecular formula C20H17FN4O2 B2944002 N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923114-23-2

N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2944002
CAS No.: 923114-23-2
M. Wt: 364.38
InChI Key: KCXPLTDEEITDJH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative featuring a 5-methyl-1,3,4-oxadiazole ring fused to the indole core and a 4-fluorobenzyl substituent on the acetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the 4-fluorobenzyl group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c1-13-23-24-20(27-13)18-10-15-4-2-3-5-17(15)25(18)12-19(26)22-11-14-6-8-16(21)9-7-14/h2-10H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXPLTDEEITDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with an indole moiety and an oxadiazole group, which are known for their diverse biological activities. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2) .
  • Induction of Apoptosis : Research indicates that this compound can enhance apoptotic pathways in cancer cells, contributing to its anticancer effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

CompoundCell LineIC50 (μM)Mechanism
2eHCT1166.43 ± 0.72EGFR Inhibition
A5499.62 ± 1.14Apoptosis Induction
A3758.07 ± 1.36COX-independent Activity

The compound demonstrated significant cytotoxic effects against various human cancer cell lines including colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) . The IC50 values indicate that it is more effective than traditional treatments like erlotinib in certain contexts.

Other Biological Activities

In addition to anticancer properties, compounds containing the oxadiazole moiety have been reported to exhibit:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.
  • Antiviral Effects : Indole derivatives have been explored for their potential as antiviral agents against viruses like HCV .

Study on Anticancer Activity

In a study evaluating the anticancer effects of new indole-based oxadiazoles, it was found that compounds similar to this compound exhibited selective inhibition of EGFR and COX-2 pathways. The most effective compound showed a significant increase in apoptosis compared to standard treatments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : Achieved through the reaction of hydrazides with carboxylic acid derivatives.
  • Introduction of the Fluorobenzyl Group : Involves nucleophilic substitution reactions.
  • Coupling with Acetamide Moiety : Finalizes the synthesis under basic conditions .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several classes of indole-oxadiazole-acetamide derivatives. Key comparisons include:

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound : N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide Indole-oxadiazole-acetamide 5-Methyl-oxadiazole, 4-fluorobenzyl Not reported Not reported
Compound 10j () Indole-acetamide 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl, 5-methoxy-2-methyl 192–194 511.4
Compound 8t () Indole-oxadiazole-sulfanyl 5-Chloro-2-methylphenyl, sulfanyl bridge Brown amorphous solid 428.5
Compound 5d () Benzofuran-oxadiazole-thio 5-Bromobenzofuran-2-yl, 4-fluorophenyl Not reported Not reported
Compound 8g () Indole-oxadiazole-sulfanyl 4-Methylphenyl Not reported 379.0
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide () Oxadiazole-acetamide 4-Fluorobenzyl, 4-methoxyphenyl Not reported 341.3

Key Observations :

  • Substituent Effects : The 4-fluorobenzyl group in the target compound is analogous to substituents in Compounds 5d and 13, which are associated with improved antimicrobial and enzyme inhibition activities .
  • Oxadiazole Modifications : The 5-methyl substitution on the oxadiazole ring may confer greater metabolic stability compared to sulfanyl-linked oxadiazoles (e.g., Compounds 8t, 8g) .
2.2.1 Enzyme Inhibition
  • Lipoxygenase (LOX) Inhibition: Compound 8t () exhibited moderate LOX inhibition (IC$_{50}$ = 42.3 µM), attributed to the sulfanyl bridge and chloro-substituted phenyl group .
  • α-Glucosidase Inhibition : Compound 8u () showed IC$_{50}$ = 38.7 µM, suggesting that ethoxy and methyl groups on the phenyl ring enhance binding . The 4-fluorobenzyl group in the target compound may similarly optimize hydrophobic interactions.
2.2.2 Antimicrobial and Antioxidant Activity
  • Antimicrobial Activity : Benzofuran-oxadiazole derivatives (e.g., Compound 5d, ) demonstrated potent activity against Staphylococcus aureus (MIC = 8 µg/mL) . The target compound’s indole-oxadiazole core may offer comparable efficacy.
  • Antioxidant Activity: Oxazolone derivatives in showed radical scavenging activity (IC$_{50}$ = 14.2 µM for Compound 6a), linked to electron-donating substituents .

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